molecular formula C26H35N3O4S B2491373 N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide CAS No. 898450-94-7

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide

Cat. No.: B2491373
CAS No.: 898450-94-7
M. Wt: 485.64
InChI Key: YSTDRVWDEDLSCJ-UHFFFAOYSA-N
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Description

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide is a complex organic compound that features a piperidine ring, a mesitylsulfonyl group, and an oxalamide moiety

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction , suggesting that they interact with biological targets in a way that modulates their function. The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given the broad application of piperidine derivatives in pharmaceuticals , it can be inferred that these compounds likely interact with multiple pathways

Result of Action

As a piperidine derivative, it is likely to have significant biological activity . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Mesitylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using mesitylsulfonyl chloride under basic conditions.

    Formation of the Oxalamide Moiety: The final step involves the coupling of the mesitylsulfonyl piperidine derivative with phenethylamine and oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the oxalamide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxalamide derivatives.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological pathways.

    Materials Science: Its unique structural features may be useful in the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological processes involving piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-methyloxalamide
  • N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide

Uniqueness

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions in various applications, setting it apart from other similar compounds.

Properties

IUPAC Name

N'-(2-phenylethyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O4S/c1-19-17-20(2)24(21(3)18-19)34(32,33)29-16-8-7-11-23(29)13-15-28-26(31)25(30)27-14-12-22-9-5-4-6-10-22/h4-6,9-10,17-18,23H,7-8,11-16H2,1-3H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTDRVWDEDLSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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